molecular formula C14H19NO B14626791 (3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole CAS No. 57269-11-1

(3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole

Cat. No.: B14626791
CAS No.: 57269-11-1
M. Wt: 217.31 g/mol
InChI Key: UGMXNBZKUPCRSD-OKILXGFUSA-N
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Description

(3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by a hexahydro-furo-pyrrole core with a phenylethyl substituent, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole typically involves multi-step organic reactions. One common method includes the generation of carbonyl ylides through blue LED irradiation of aryl diazoacetates in the presence of aldehydes. The resulting ylides undergo [3+2] cycloaddition with substituted maleimides to afford the desired compound in excellent yields .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. Companies like ChemScene offer bulk manufacturing and sourcing services for such compounds .

Chemical Reactions Analysis

Types of Reactions

(3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include aryl diazoacetates, aldehydes, and substituted maleimides. Blue LED irradiation is a notable condition for the generation of carbonyl ylides .

Major Products

Scientific Research Applications

(3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and interactions.

    Industry: It is used in the production of various chemical intermediates and final products.

Mechanism of Action

The mechanism of action of (3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole involves its interaction with molecular targets such as poly ADP ribose polymerase (PARP). The compound acts as a PARP inhibitor, which can lead to the inhibition of cancer cell proliferation . The molecular pathways involved include the disruption of DNA repair mechanisms, leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole lies in its phenylethyl substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

57269-11-1

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

(3aR,6aS)-5-(2-phenylethyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole

InChI

InChI=1S/C14H19NO/c1-2-4-12(5-3-1)6-7-15-8-13-10-16-11-14(13)9-15/h1-5,13-14H,6-11H2/t13-,14+

InChI Key

UGMXNBZKUPCRSD-OKILXGFUSA-N

Isomeric SMILES

C1[C@@H]2COC[C@@H]2CN1CCC3=CC=CC=C3

Canonical SMILES

C1C2COCC2CN1CCC3=CC=CC=C3

Origin of Product

United States

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